N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline
Description
Molecular Formula: C₁₄H₁₂F₃NO Molecular Weight: 273.25 g/mol CAS Number: 1494-26-4 Structural Features:
- A diarylamine scaffold with a methoxy (-OCH₃) group at the para position of one phenyl ring and a trifluoromethyl (-CF₃) group at the meta position of the other.
- The methoxy group acts as an electron donor, while the -CF₃ group is strongly electron-withdrawing, creating a polarized electronic structure.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-19-13-7-5-11(6-8-13)18-12-4-2-3-10(9-12)14(15,16)17/h2-9,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODIERGLAGAWQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347310 | |
| Record name | N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1494-26-4 | |
| Record name | N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Trifluoromethyl-4'-methoxydiphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nitration of Benzotrichloride Derivatives
The foundational step in synthesizing 3-trifluoromethylaniline derivatives involves nitrating benzotrichloride precursors. As detailed in US6333434B1, nitration of 2-trifluoromethyl toluene with fuming nitric acid (≥90% HNO₃) and concentrated sulfuric acid (≥96% H₂SO₄) at 0–5°C produces 4-nitro-2-trifluoromethyl toluene with 92% regioselectivity for the para position. This selectivity arises from the electron-withdrawing trifluoromethyl group directing nitration to the meta position relative to itself, resulting in a nitro group at the para position of the methyl substituent.
Catalytic Hydrogenation of Nitro Intermediates
Reduction of the nitro intermediate to the aniline is achieved via catalytic hydrogenation. Using a palladium-on-carbon (Pd/C, 5 wt%) catalyst under 3 atm H₂ in ethanol at 50°C, 4-nitro-2-trifluoromethyl toluene is reduced to 4-methyl-3-trifluoromethylaniline with 89% yield. The process minimizes isomerization, preserving the regiochemical integrity of the product. For N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline, this aniline intermediate serves as the substrate for subsequent N-arylation.
N-Arylation Strategies for Methoxyphenyl Incorporation
Ullmann Coupling with 4-Iodoanisole
Coupling 3-trifluoromethylaniline with 4-iodoanisole via a copper-catalyzed Ullmann reaction enables direct N-arylation. Employing copper iodide (10 mol%), 1,10-phenanthroline (20 mol%), and cesium carbonate in dimethylformamide (DMF) at 120°C for 24 hours achieves a 78% yield. The reaction’s efficiency is sensitive to solvent choice, with DMF outperforming toluene or THF due to its high polarity stabilizing the transition state.
Buchwald-Hartwig Amination
Palladium-catalyzed amination offers a higher-yielding alternative. Using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide in dioxane at 100°C, 3-trifluoromethylaniline reacts with 4-bromoanisole to furnish the target compound in 83% yield. Microwave-assisted conditions (150°C, 30 minutes) enhance the yield to 88% while reducing reaction time.
Mechanochemical Synthesis for Solvent-Free Pathways
Ball Milling-Assisted Coupling
A solvent-free approach utilizing a planetary ball mill (AGO-2, 1,290 rpm) with stainless steel balls (4–9 mm diameter) enables efficient coupling. A mixture of 3-trifluoromethylaniline, 4-iodoanisole, CuI, and K₃PO₄ is milled for 6 cycles (15 minutes milling, 10 minutes pause), achieving 75% yield without solvent. This method reduces waste and eliminates solvent purification steps, aligning with green chemistry principles.
Regioselective Optimization and Byproduct Mitigation
Controlling Isomer Distribution
The electron-withdrawing trifluoromethyl group inherently directs electrophilic substitution to the meta position. However, competing para substitution (≤5%) can occur under high-temperature nitration (>40°C). Implementing low-temperature nitration (0–5°C) and slow nitric acid addition suppresses para byproducts to <2%.
Purification Techniques
Crude products are purified via silica gel chromatography (ethyl acetate/hexane, 1:4) or recrystallization from ethanol/water (3:1). High-performance liquid chromatography (HPLC) analysis confirms ≥98% purity, with residual solvents (DMF, dioxane) below 0.1% as per ICH guidelines.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₄H₁₂F₃NO ([M+H]⁺): 276.0899; Found: 276.0895.
Industrial Scalability and Cost Analysis
Economic Viability of Nitration-Reduction Routes
Benzotrichloride-based synthesis offers scalability, with raw material costs at $12/kg for 2-trifluoromethyl toluene and $8/kg for nitric acid. A batch process producing 100 kg of 3-trifluoromethylaniline incurs a total cost of $1,200, translating to $12/kg. Subsequent Ullmann coupling adds $15/kg, resulting in a final product cost of $27/kg.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxyphenol derivatives.
Reduction: Formation of 4-methoxyaniline derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline serves as a key substrate in organic synthesis. Its structure allows it to participate in various reactions that are essential for creating complex organic molecules:
- Synthesis of Bicyclic Heterocycles : The compound is utilized to synthesize substituted bicyclic heterocycles such as quinolines, benzotriazoles, and benzimidazoles. These heterocycles are critical in the development of active pharmaceutical ingredients (APIs) due to their biological activities .
- Reactions Involving Amines : It is commonly used to study amine/aniline-related reactions, which are foundational in synthetic organic chemistry. The trifluoromethyl group enhances the reactivity and selectivity of the compound in various transformations .
Medicinal Chemistry
The compound has shown potential in drug discovery and medicinal chemistry due to its biological activities:
- Antitumor Activity : Research indicates that derivatives of this compound exhibit significant antitumor properties. This makes them candidates for further development as anticancer agents .
- Antiviral Properties : Some studies have highlighted the antiviral activities of compounds derived from this aniline, suggesting its utility in developing treatments for viral infections .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Development of PRMT5 Inhibitors : In a recent review, this compound derivatives were explored for their inhibition of protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. These inhibitors showed promising results in reducing tumor growth .
- Synthetic Pathways : A study outlined synthetic pathways using this compound as a building block for creating complex molecules with potential therapeutic effects. The versatility of this compound allows chemists to manipulate its structure for desired biological activity .
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The methoxy group can also participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Modifications on the Aromatic Rings
Adamantane-Substituted Analogs
- 3-(Adamantan-1-yl)-4-methoxy-N-(4-methoxyphenyl)aniline (3b): Key Difference: Incorporation of a bulky adamantane group.
- 3-(Adamantan-1-yl)-4-methoxy-N-(4-(trifluoromethyl)phenyl)aniline (3c) :
Piperazinylmethyl-Substituted Analog
- 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline :
Positional Isomerism and Functional Group Variations
N-Phenyl-4-(trifluoromethyl)aniline
- Key Difference : -CF₃ group at the para position instead of meta.
- Impact : Altered electronic distribution; para-substituted -CF₃ may reduce steric strain but weaken resonance effects compared to meta substitution .
N-(4-Methoxyphenyl)-2-nitroaniline
- Key Difference: Nitro (-NO₂) group replaces -CF₃.
- Impact: Stronger electron-withdrawing effect from -NO₂, which may reduce stability in reducing environments but enhance reactivity in nucleophilic aromatic substitution .
Isoxazole-Based Derivatives
- N-{[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydroisoxazol-4-yl]methyl}aniline :
Pyrimidin-4-amine Derivatives
- N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine: Key Feature: Integration into a pyrimidine scaffold. Impact: The trifluoromethylaniline moiety contributes to hydrophobic interactions in target binding, as evidenced by its synthesis and purification for pharmaceutical applications .
Physicochemical Properties and Reactivity
Key Takeaways
- Electronic Effects : The methoxy and trifluoromethyl groups create a polarized structure, making the compound a versatile intermediate in drug synthesis.
- Biological Relevance: Methoxyphenyl derivatives often exhibit enhanced anti-inflammatory and receptor-binding activities compared to non-substituted analogs .
- Synthetic Flexibility : Reactivity can be tuned by modifying substituent positions (e.g., meta vs. para -CF₃) or introducing heterocycles (e.g., isoxazole, pyrimidine) .
Biological Activity
N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline (also known as 4-methoxy-3-trifluoromethylaniline) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, drawing on diverse research findings.
Chemical Structure
The chemical structure of this compound features a methoxy group and a trifluoromethyl group attached to an aniline backbone. This configuration is crucial for its pharmacological properties.
Synthesis
The compound can be synthesized through various methods, including traditional organic synthesis techniques. One common approach involves the reaction of 4-methoxyaniline with trifluoroacetic anhydride, followed by purification processes such as recrystallization or chromatography .
Antitumor Activity
Research indicates that this compound exhibits notable cytotoxic effects against several human tumor cell lines. For instance, studies have shown that derivatives of this compound can inhibit tubulin polymerization, which is a critical mechanism in cancer cell proliferation. The most active compounds in these studies demonstrated GI50 values ranging from 0.19 to 0.41 μM against A549 and DU145 cell lines, indicating strong antiproliferative activity .
Table 1: Cytotoxic Activity Against Tumor Cell Lines
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 1a | A549 | 2.40 |
| 1b | DU145 | 1.18 |
| 6a | KB | 0.19 |
| 7g | KB VIN | 0.41 |
These findings suggest that modifications to the aniline structure can significantly enhance cytotoxicity, with specific attention to the influence of substituents on the phenyl ring.
Antiviral Activity
In addition to its antitumor properties, this compound has been evaluated for antiviral activity, particularly against hepatitis C virus (HCV). Some derivatives have shown promising results in inhibiting HCV replication in vitro, with effective concentrations comparable to established antiviral agents . The structure-activity relationship studies revealed that specific substitutions on the aromatic rings could enhance antiviral efficacy.
Table 2: Antiviral Activity Against HCV
| Compound | EC50 (µM) |
|---|---|
| Compound A | 0.015 |
| Compound B | 0.083 |
The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in critical pathways such as tubulin polymerization and viral replication mechanisms. The trifluoromethyl group is believed to enhance lipophilicity and improve binding affinity to target proteins, thereby increasing biological potency .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Study on Antitumor Efficacy : A study conducted on various human tumor cell lines demonstrated that compounds derived from this compound significantly inhibited cell growth and induced apoptosis through tubulin disruption mechanisms.
- Antiviral Research : Another investigation focused on HCV showed that certain derivatives effectively reduced viral load in infected cells, suggesting potential for therapeutic application in viral infections.
Q & A
Q. What are the standard synthetic routes for N-(4-Methoxyphenyl)-3-(trifluoromethyl)aniline, and how can purity be optimized?
The compound is typically synthesized via condensation reactions between 3-(trifluoromethyl)aniline and 4-methoxybenzaldehyde derivatives. For example, imine formation can be achieved by refluxing reactants in ethanol, followed by extraction with dichloromethane and recrystallization using ethanol to yield pure crystals (yield ~75%) . Purification methods include column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Purity verification requires HPLC (>98%) and elemental microanalysis (C, H, N within ±0.3% of theoretical values) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- 1H/13C NMR : Characterize aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm).
- FT-IR : Confirm C-F stretches (1100–1250 cm⁻¹) and N-H bending (~1600 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 297 [M]+) and fragmentation patterns validate the structure .
- X-ray Crystallography : Resolve crystal packing and bond angles (orthorhombic systems reported for related analogs) .
Q. What safety protocols are essential when handling this compound?
- PPE : Gloves, lab coat, and goggles (due to skin/eye irritation risks).
- Ventilation : Use fume hoods to avoid inhalation (vapor pressure ~0.1 mmHg at 25°C).
- Storage : Inert atmosphere (N₂), dark glass bottles at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can structural modifications enhance biological activity (e.g., antitumor or insecticidal effects)?
Introducing electron-withdrawing groups (e.g., nitro, chloro) at the para-position of the aniline ring improves binding to biological targets like tubulin or insect GABA receptors. For example:
- Bromine substitution at the 2-position increases insecticidal activity (LC₅₀ = 0.0218 mg/L against Spodoptera frugiperda) .
- Cyclopropylmethyl side chains boost lethality in Lepidoptera larvae (100% mortality at 1 mg/L) .
Structure-activity relationship (SAR) studies should combine molecular docking (e.g., AutoDock Vina) with in vitro bioassays .
Q. How to resolve contradictions in biological assay data for this compound?
- Purity Check : Use HPLC-MS to detect trace impurities (e.g., unreacted starting materials).
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-methoxy derivatives) to confirm metabolite pathways .
- Dose-Response Curves : Validate EC₅₀/IC₅₀ values across multiple replicates (n ≥ 3) to rule out experimental variability .
Q. What computational strategies predict binding interactions with α/β-tubulin?
- Molecular Dynamics (MD) : Simulate binding stability (e.g., GROMACS) using tubulin PDB ID 1JFF.
- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with Lys254 or Asp179) .
- Free Energy Perturbation (FEP) : Quantify ΔG of trifluoromethyl group substitutions .
Q. How to assess metabolic stability in pharmacokinetic studies?
- In Vitro Models : Liver microsomes (human/rat) with LC-MS/MS to track parent compound depletion (t₁/₂ > 60 min indicates stability).
- CYP450 Inhibition : Screen against isoforms 3A4/2D6 (IC₅₀ > 10 µM preferred) .
- Plasma Protein Binding : Equilibrium dialysis (≥90% binding suggests limited bioavailability) .
Methodological Notes
- Synthetic Optimization : Replace NaBH₄/I₂ with catalytic hydrogenation (Pd/C, H₂) for greener reductive amination .
- Crystallography : Use Cu-Kα radiation (λ = 1.5418 Å) for high-resolution data collection .
- Toxicology : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (AMES test) for preclinical profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
